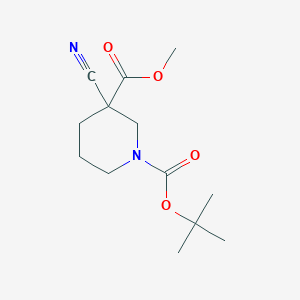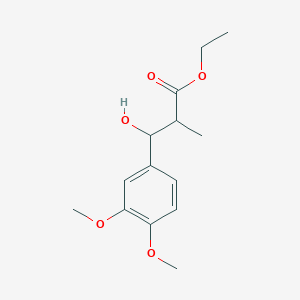
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C13H18O5. This compound is characterized by the presence of a dimethoxyphenyl group, a hydroxy group, and an ethyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-3-oxo-2-methylpropanoate.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanol.
Substitution: Formation of 3-(3,4-dibromophenyl)-3-hydroxy-2-methylpropanoate.
科学研究应用
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets within cells. The hydroxy group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The methoxy groups may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory and analgesic responses.
相似化合物的比较
(3,4-Dimethoxyphenyl)acetyl chloride: Shares the dimethoxyphenyl group but differs in the presence of an acetyl chloride group instead of an ester.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but has an amine group instead of an ester and hydroxy group.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A more complex structure with additional functional groups and rings.
Uniqueness: Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and ester groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
24745-02-6 |
|---|---|
分子式 |
C14H20O5 |
分子量 |
268.30 g/mol |
IUPAC 名称 |
ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C14H20O5/c1-5-19-14(16)9(2)13(15)10-6-7-11(17-3)12(8-10)18-4/h6-9,13,15H,5H2,1-4H3 |
InChI 键 |
ULLNYIBEHZWPAI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)C(C1=CC(=C(C=C1)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


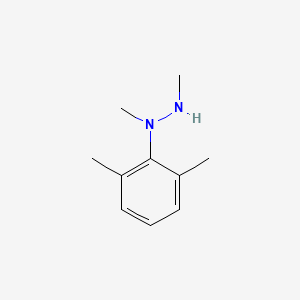

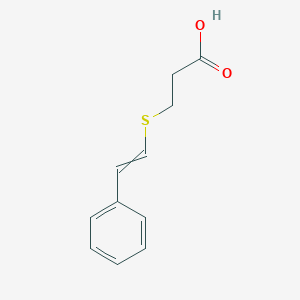
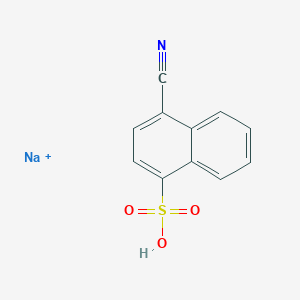
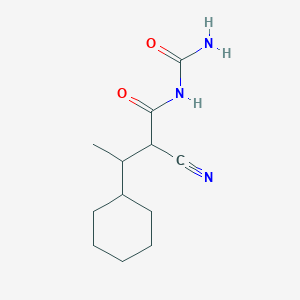
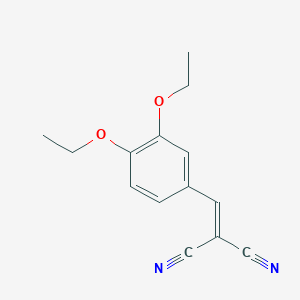
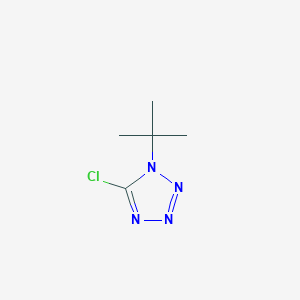
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
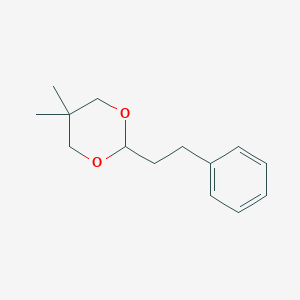
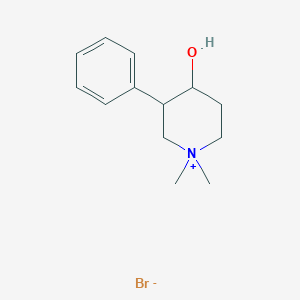

![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
